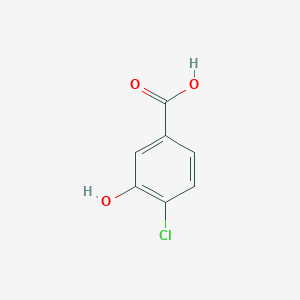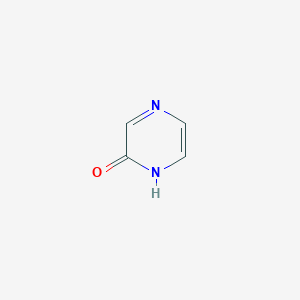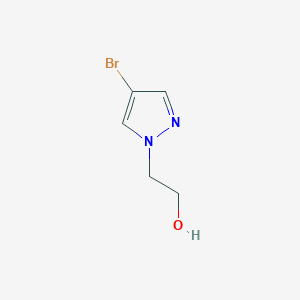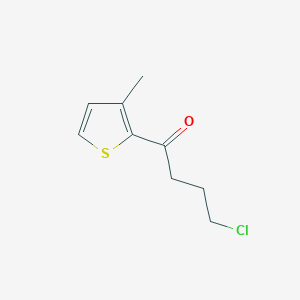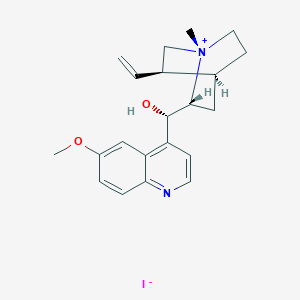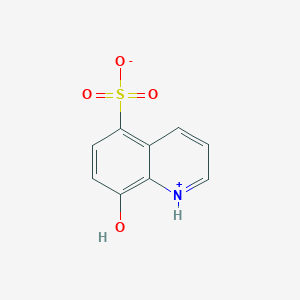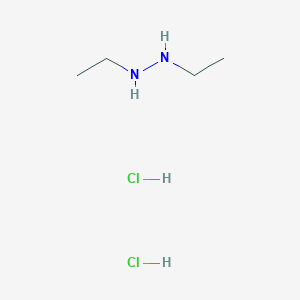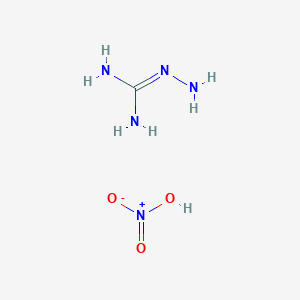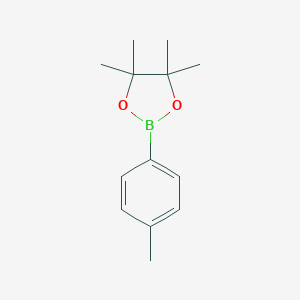
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 195062-57-8 . It has a molecular weight of 218.1 and its molecular formula is C13H19BO2 . It is also known as p-Tolylboronic Acid Pinacol Ester .
Physical And Chemical Properties Analysis
“4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane” is a solid at 20°C . It has a melting point of 52.0 to 56.0 °C . It is soluble in toluene .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . It acts as a boron reagent that can form carbon-carbon bonds by coupling with halides or pseudohalides. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Material Science
In material science, 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane is utilized to create new materials with unique properties. For instance, it can be used to synthesize boron-containing polymers which have applications in creating flame retardants, semiconductors, and LED materials .
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of various medicinal agents . It is particularly useful in the development of indazole derivatives , which have shown potential in treating cancers and other diseases due to their anticancer, antiviral, and anti-inflammatory properties .
Crystallography
In crystallography, 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane is used to grow crystals for structural analysis. The crystal structures of compounds synthesized using this boron reagent can be studied to understand molecular conformations and interactions .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long-lasting effects) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P273 (Avoid release to the environment), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSSEDDAXXEPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378841 | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | |
CAS RN |
195062-57-8 | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane in the electrochemical defluorination reaction described in the research?
A1: The research paper describes a novel electrochemical method for activating and functionalizing carbon-fluorine (C-F) bonds under oxidative conditions []. In this specific reaction, 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane acts as a nucleophile. Following the electrochemical activation of the C-F bond in 1-fluoroadamantane, this boronic ester attacks the electron-deficient carbon center. This results in the substitution of the fluorine atom with the p-tolyl group, yielding p-(1-adamantyl)toluene with a 52% yield [].
Q2: Are there alternative nucleophiles that could be used in this reaction?
A2: Yes, the researchers demonstrated the versatility of their method by successfully incorporating another nucleophile, allyltrimethylsilane. This resulted in the formation of 1-allyladamantane with a 72% yield []. The successful use of different nucleophiles suggests that this electrochemical defluorination strategy could potentially be applicable to a broader range of substrates and functionalization reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



